molecular formula C23H28ClN3O2S B15084367 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone CAS No. 764667-70-1

4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone

Cat. No.: B15084367
CAS No.: 764667-70-1
M. Wt: 446.0 g/mol
InChI Key: LQPKZQRNFWFWJT-MFKUBSTISA-N
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Description

4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group, an ethoxy group, and a thiosemicarbazone moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. This intermediate is then reacted with N-cyclohexylthiosemicarbazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The thiosemicarbazone moiety is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde N-cyclohexylthiosemicarbazone
  • 4-((4-Chlorobenzyl)oxy)benzaldehyde N-cyclohexylthiosemicarbazone
  • 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde N-ethylthiosemicarbazone

Uniqueness

4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde N-cyclohexylthiosemicarbazone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

CAS No.

764667-70-1

Molecular Formula

C23H28ClN3O2S

Molecular Weight

446.0 g/mol

IUPAC Name

1-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-cyclohexylthiourea

InChI

InChI=1S/C23H28ClN3O2S/c1-2-28-22-14-18(15-25-27-23(30)26-20-6-4-3-5-7-20)10-13-21(22)29-16-17-8-11-19(24)12-9-17/h8-15,20H,2-7,16H2,1H3,(H2,26,27,30)/b25-15+

InChI Key

LQPKZQRNFWFWJT-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)NC2CCCCC2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)NC2CCCCC2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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